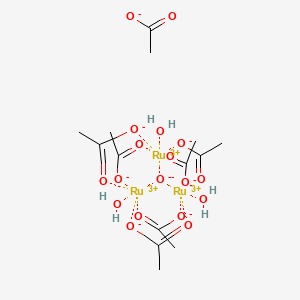
Hexa(acetato)|I3-oxo-tris(aquo)triruthenium acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexa(acetato) is a coordination compound consisting of a central metal ion surrounded by six acetate ligands. Coordination compounds like Hexa(acetato) are known for their diverse applications in various fields, including chemistry, biology, and industry. The acetate ligands are derived from acetic acid, and they coordinate to the metal ion through their oxygen atoms.
准备方法
Synthetic Routes and Reaction Conditions
Hexa(acetato) can be synthesized through various methods, depending on the metal ion involved. A common synthetic route involves the reaction of a metal salt with acetic acid or sodium acetate under controlled conditions. For example, the synthesis of Hexa(acetato) of a transition metal like cobalt can be achieved by reacting cobalt(II) acetate with acetic acid in the presence of a suitable solvent.
Industrial Production Methods
In industrial settings, the production of Hexa(acetato) compounds often involves large-scale reactions using metal salts and acetic acid. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Industrial production may also involve purification steps like recrystallization to obtain high-purity Hexa(acetato) compounds.
化学反应分析
Types of Reactions
Hexa(acetato) compounds undergo various chemical reactions, including:
Oxidation: The metal center in Hexa(acetato) can undergo oxidation reactions, leading to changes in its oxidation state.
Reduction: Reduction reactions can also occur, where the metal center gains electrons.
Substitution: Ligand substitution reactions are common, where one or more acetate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and hydrazine are often used.
Substitution: Ligand substitution reactions can be facilitated by using excess ligands or by changing the solvent.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of Hexa(acetato) cobalt(II) can produce cobalt(III) complexes, while ligand substitution can yield mixed-ligand complexes.
科学研究应用
Hexa(acetato) compounds have a wide range of applications in scientific research:
Chemistry: They are used as catalysts in various chemical reactions, including polymerization and organic synthesis.
Biology: Some Hexa(acetato) compounds exhibit biological activity and are studied for their potential use in medicine.
Medicine: Research is ongoing to explore the therapeutic potential of Hexa(acetato) compounds in treating diseases.
Industry: These compounds are used in industrial processes, such as the production of polymers and as additives in paints and coatings.
作用机制
The mechanism of action of Hexa(acetato) compounds depends on the metal ion and the specific application. In catalytic processes, the metal center often acts as the active site, facilitating the reaction by providing a favorable environment for the reactants. The acetate ligands can stabilize the metal center and influence its reactivity. In biological systems, Hexa(acetato) compounds can interact with biomolecules, affecting cellular processes and pathways.
相似化合物的比较
Hexa(acetato) compounds can be compared with other coordination compounds, such as:
Hexa(aqua) complexes: These contain water molecules as ligands instead of acetate.
Hexa(amine) complexes: These contain amine ligands.
Hexa(cyano) complexes: These contain cyanide ligands.
Uniqueness
Hexa(acetato) compounds are unique due to the specific properties imparted by the acetate ligands. The acetate ligands can influence the solubility, stability, and reactivity of the compound, making them suitable for specific applications that other coordination compounds may not be able to fulfill.
Similar Compounds
Hexa(aqua) complexes: [M(H2O)6]n+
Hexa(amine) complexes: [M(NH3)6]n+
Hexa(cyano) complexes: [M(CN)6]n-
These similar compounds differ in their ligand types, which can significantly affect their chemical properties and applications.
属性
分子式 |
C14H27O18Ru3 |
|---|---|
分子量 |
786.6 g/mol |
IUPAC 名称 |
oxygen(2-);ruthenium(3+);heptaacetate;trihydrate |
InChI |
InChI=1S/7C2H4O2.3H2O.O.3Ru/c7*1-2(3)4;;;;;;;/h7*1H3,(H,3,4);3*1H2;;;;/q;;;;;;;;;;-2;3*+3/p-7 |
InChI 键 |
KGDUSEIMBVQSHI-UHFFFAOYSA-G |
规范 SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.[O-2].[Ru+3].[Ru+3].[Ru+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


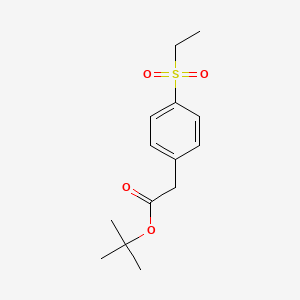
![6-Bromo-1-ethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13662446.png)
![8-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13662462.png)
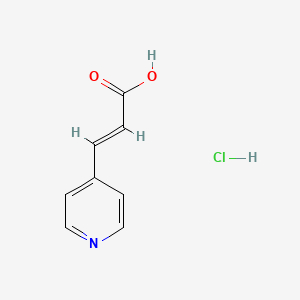

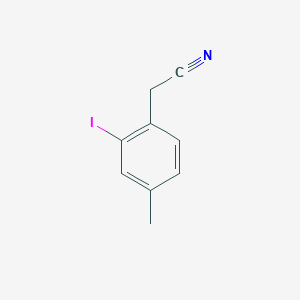
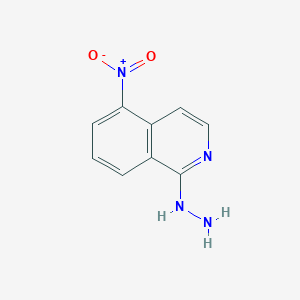
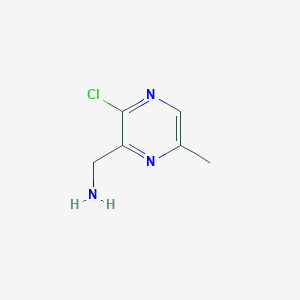
![N-Boc-2-[(oxiran-2-ylmethyl)thio]ethanamine](/img/structure/B13662501.png)
![N-Boc-4-(1-piperazinyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B13662506.png)
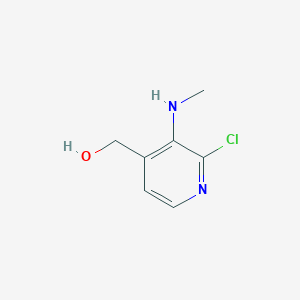
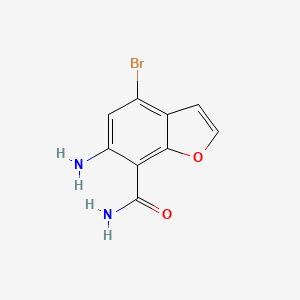
![Trans-1'-(3-(4-fluorophenoxy)propyl)octahydro-1H-spiro[naphthalene-2,4'-piperidine] hydrochloride](/img/structure/B13662531.png)
![2-([1,1'-Biphenyl]-2-yl)-4-([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine](/img/structure/B13662538.png)
